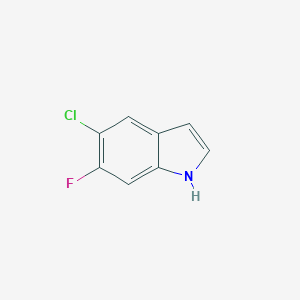

5-chloro-6-fluoro-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFLPDYKOWHEJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378610 | |

| Record name | 5-chloro-6-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169674-57-1 | |

| Record name | 5-chloro-6-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-6-fluoro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-6-fluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-chloro-6-fluoro-1H-indole is a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern is anticipated to modulate its electronic properties, membrane permeability, and metabolic stability, making it a valuable scaffold for the synthesis of novel therapeutic agents.[1][2] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both compiled data and detailed experimental protocols for its characterization. The methodologies presented are designed to be self-validating and are grounded in established analytical principles, providing a robust framework for researchers in the field.

Introduction: The Significance of Halogenation in Indole Scaffolds

The indole nucleus is a ubiquitous motif in biologically active compounds. The strategic incorporation of halogen atoms, such as chlorine and fluorine, can profoundly influence a molecule's physicochemical profile. Fluorine, in particular, can enhance metabolic stability by blocking sites of oxidation, and its high electronegativity can modulate the pKa of nearby functional groups. The presence of a chlorine atom can increase lipophilicity, potentially improving membrane permeability. The combination of these two halogens at the 5 and 6 positions of the indole ring in this compound presents a unique opportunity to fine-tune the drug-like properties of indole-based compounds. This guide serves as a foundational resource for scientists working with this and structurally related molecules.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to drug discovery, influencing everything from initial screening to formulation development.[3][4] The following table summarizes the available and predicted properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClFN | [5][6] |

| Molecular Weight | 169.58 g/mol | [5][6][7] |

| Appearance | Light yellow to brown crystalline solid | [2][8] |

| Purity | ≥95% to ≥98% | [2][5] |

| Boiling Point | 299.8 ± 20.0 °C at 760 mmHg (Predicted) | |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [9] |

| pKa | 15.49 ± 0.30 (Predicted) | [8] |

| logP | 2.96 to 3.09 (Calculated) | |

| Topological Polar Surface Area (TPSA) | 15.79 Ų | |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 0 | [5] |

| Rotatable Bonds | 0 | [5] |

| Storage Conditions | 2-8°C under inert gas (Nitrogen or Argon) | [2][8] |

Note: Much of the currently available data for this compound is predicted or calculated. Experimental verification using the protocols detailed in this guide is strongly recommended.

Structural and Spectroscopic Characterization

Unambiguous structural confirmation is paramount. The following sections outline the expected spectroscopic features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The proton spectrum will provide information on the number and environment of the hydrogen atoms. Based on the structure and data from similar compounds like 5-chloroindole, the following resonances are expected.[10][11]

-

N-H Proton: A broad singlet is anticipated in the downfield region (δ 10-12 ppm), the chemical shift of which will be sensitive to solvent and concentration.

-

Aromatic Protons: The protons on the indole ring will exhibit characteristic chemical shifts and coupling patterns. The electron-withdrawing effects of the chlorine and fluorine atoms will influence the shielding of adjacent protons.

¹³C NMR (Carbon NMR): The carbon spectrum will reveal the number of unique carbon environments.

-

Aromatic Carbons: The eight carbon atoms of the indole ring will give rise to distinct signals. The carbons directly bonded to the electronegative chlorine and fluorine atoms will be significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands.[12]

-

N-H Stretch: A sharp to moderately broad peak around 3400-3300 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.

-

C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Absorptions in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: A peak in the fingerprint region, typically between 800-600 cm⁻¹.

-

C-F Stretch: A strong absorption in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): An intense peak at m/z 169 is expected, corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak at m/z 171, with an intensity of approximately one-third of the M⁺ peak.[8][13]

Experimental Protocols for Physicochemical Characterization

The following protocols are provided as a guide for the experimental determination of key physicochemical properties.

Determination of Aqueous Solubility (Kinetic and Thermodynamic)

Aqueous solubility is a critical determinant of a drug's bioavailability. Both kinetic and thermodynamic solubility provide valuable, albeit different, insights.[4]

4.1.1 Kinetic Solubility Assay

This high-throughput method is suitable for early-stage drug discovery.[5][14]

-

Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. The formation of a precipitate is monitored over a short incubation period.

-

Methodology:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock to each well containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.

-

Seal the plate and shake at room temperature for 2 hours.

-

Analyze the samples by nephelometry (light scattering) to detect precipitation or by filtering the samples and quantifying the concentration of the dissolved compound in the filtrate using UV-Vis spectroscopy or LC-MS.[3]

-

-

Causality: The use of a DMSO stock allows for rapid assessment but may lead to supersaturated solutions, hence the term "kinetic" solubility. This method is valuable for identifying compounds with potential solubility liabilities early in the discovery process.

4.1.2 Thermodynamic Solubility Assay

This method determines the equilibrium solubility and is considered the "gold standard."[15][16]

-

Principle: An excess of the solid compound is equilibrated with the aqueous buffer until a saturated solution is formed.

-

Methodology:

-

Add an excess amount of solid this compound to a vial containing PBS at pH 7.4.

-

Shake the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Filter the suspension to remove any undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate by a validated analytical method such as HPLC-UV.

-

-

Causality: This method allows the system to reach true thermodynamic equilibrium, providing a more accurate measure of solubility for later-stage development and formulation.

References

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. chemimpex.com [chemimpex.com]

- 3. enamine.net [enamine.net]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. benchchem.com [benchchem.com]

- 11. 5-Chloroindole(17422-32-1) 1H NMR spectrum [chemicalbook.com]

- 12. Fourier transform infrared and Raman spectral investigations of 5-aminoindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

- 15. In-vitro Thermodynamic Solubility [protocols.io]

- 16. evotec.com [evotec.com]

A Technical Guide to the Spectroscopic Characterization of 5-chloro-6-fluoro-1H-indole

This document provides an in-depth analysis of the key spectroscopic data for the structural elucidation of 5-chloro-6-fluoro-1H-indole (CAS No. 169674-57-1), a heterocyclic compound of interest in pharmaceutical development. As experimental spectra for this specific molecule are not widely published in public-access databases, this guide leverages foundational spectroscopic principles and comparative data from closely related analogs to present a robust, predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary tools to identify and characterize this molecule with confidence.

Introduction and Molecular Structure

This compound is a halogenated indole derivative. The indole scaffold is a core component of many biologically active compounds, and the specific placement of electron-withdrawing groups like chlorine and fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity. Accurate structural confirmation is the bedrock of any chemical research, making a thorough understanding of its spectroscopic signature essential.

The structural integrity of each synthesized batch must be confirmed to ensure the reliability of subsequent biological or chemical studies. The primary techniques for this confirmation are Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Below is the annotated molecular structure of this compound, which will be referenced throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and elemental composition.

Expected Data: For this compound (C₈H₅ClFN), the expected exact mass is 169.0095. In a typical Electron Ionization (EI) mass spectrum, the most critical signal is the molecular ion peak (M⁺).

| Ion | Calculated m/z | Expected Relative Abundance | Rationale |

| [M]⁺ | 169.0 | ~100% | Represents the intact molecule with a single positive charge. Based on the natural abundance of ³⁵Cl. |

| [M+2]⁺ | 171.0 | ~32% | The characteristic isotopic peak for a molecule containing one chlorine atom, corresponding to the presence of the ³⁷Cl isotope. The ~3:1 ratio of [M]⁺ to [M+2]⁺ is a definitive marker for chlorine. |

One commercial source confirms that mass spectrometry under electron ionization (EI) conditions shows a molecular ion peak at m/z 169.1, which aligns perfectly with the calculated molecular weight[1]. The molecular formula C₈H₅ClFN and a molecular weight of 169.58 are also confirmed by multiple chemical suppliers[2][3].

Fragmentation Pathway: Indole rings are relatively stable, but fragmentation can occur. A plausible fragmentation workflow under EI conditions is initiated by the loss of radicals or neutral molecules.

Caption: A simplified, plausible fragmentation pathway for this compound in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. While a published spectrum for this compound is not available, we can predict the key absorbances based on its structure and data from similar compounds like 5-chloroindole and 5-fluoroindole.

Predicted IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Commentary |

| ~3400 | N-H Stretch | Indole N-H | A sharp to moderately broad peak, characteristic of the N-H bond in the indole ring. Its position and shape can be sensitive to hydrogen bonding. |

| 3100-3000 | Aromatic C-H Stretch | Ar-H | Absorption from the C-H bonds on both the benzene and pyrrole portions of the indole ring. |

| 1620-1450 | C=C Ring Stretch | Aromatic C=C | A series of sharp peaks corresponding to the stretching vibrations within the aromatic bicyclic system. The substitution pattern influences the exact position and intensity of these bands. |

| ~1250 | C-N Stretch | Aryl-N | Stretching of the carbon-nitrogen bonds within the indole ring system. |

| 1100-1000 | C-F Stretch | Aryl-F | A strong, characteristic absorption for the aryl-fluorine bond. The presence of a strong band in this region would be a key indicator for successful fluorination. |

| 850-750 | C-Cl Stretch | Aryl-Cl | A moderate to strong absorption for the aryl-chlorine bond. This region can sometimes be complex, but its presence is expected. |

| ~800 | C-H Out-of-Plane Bend | Aromatic C-H | The pattern of out-of-plane bending can sometimes give clues about the substitution pattern on the aromatic ring. For a 1,2,4,5-tetrasubstituted benzene ring, specific patterns are expected. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the chemical environments of its nuclei (¹H, ¹³C, ¹⁹F).

¹H NMR Analysis (Predicted)

The ¹H NMR spectrum will show signals for the five protons of the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the aromatic ring current. Predictions are based on data from 5-chloroindole and 6-fluoroindole analogs[1].

Predicted ¹H NMR Data (in CDCl₃, 500 MHz):

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| H1 (N-H) | ~8.3 | br s | - | The indole N-H proton is typically a broad singlet in the downfield region. Its chemical shift is highly dependent on solvent and concentration. For 5-chloroindole derivatives, it's often seen around δ 8.0-12.0 ppm. |

| H7 | ~7.6 | d | J(H-F) ≈ 7-9 Hz | This proton is ortho to the fluorine atom and will exhibit a characteristic doublet due to ortho coupling with the fluorine. |

| H4 | ~7.5 | s | - | This proton is deshielded by the adjacent C-Cl bond and has no adjacent protons, likely appearing as a singlet or a very narrow doublet due to a small meta coupling to fluorine. |

| H2 | ~7.2 | t or dd | J(H-H) ≈ 2-3 Hz | This proton on the pyrrole ring will couple to both H1 and H3, resulting in a triplet or a doublet of doublets. |

| H3 | ~6.5 | t or dd | J(H-H) ≈ 2-3 Hz | H3 is typically the most upfield of the indole ring protons and will show coupling to H1 and H2. |

¹³C NMR Analysis (Predicted)

The ¹³C NMR spectrum will display eight distinct signals for the carbon atoms. The chemical shifts are significantly affected by the attached halogens, with the carbon directly bonded to fluorine showing a large C-F coupling constant. Predictions are informed by data on various substituted indoles[1].

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz):

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F) | Coupling Constant (¹JCF) | Rationale |

| C6 | ~158 | d | ~240 Hz | The carbon directly bonded to fluorine will be significantly deshielded and will appear as a doublet with a large one-bond C-F coupling constant. This is the most definitive signal in the ¹³C spectrum. |

| C7a | ~135 | s | - | A quaternary carbon at the junction of the two rings. |

| C3a | ~129 | d | ~5-10 Hz | A quaternary carbon at the other ring junction. It may show a small two-bond coupling to fluorine. |

| C5 | ~125 | d | ~15-20 Hz | The carbon bearing the chlorine atom. Its chemical shift is influenced by the chlorine, and it will exhibit a two-bond coupling to the adjacent fluorine. |

| C2 | ~124 | s | - | The C2 carbon of the pyrrole ring. |

| C7 | ~108 | d | ~20-25 Hz | This carbon is ortho to the fluorine-bearing carbon and will show a significant two-bond C-F coupling. |

| C4 | ~105 | d | ~4-6 Hz | This carbon is meta to the fluorine and will show a smaller three-bond C-F coupling. |

| C3 | ~102 | s | - | The C3 carbon is typically the most shielded carbon in the indole ring system. |

¹⁹F NMR Analysis (Predicted)

A ¹⁹F NMR spectrum would provide unambiguous confirmation of the fluorine's presence and environment.

Predicted ¹⁹F NMR Data (in CDCl₃, 470 MHz):

| Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| F6 | -120 to -125 | d | J(F-H7) ≈ 7-9 Hz | The chemical shift is typical for a fluorine atom on a benzene ring. For example, the fluorine in 6-fluoro-3-methyl-1H-indole appears at δ -121.75 ppm[1]. The signal will be split into a doublet due to the three-bond (ortho) coupling with the H7 proton. Further smaller couplings to H4 and C5 may also be observed. |

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed in this guide.

Workflow for Spectroscopic Analysis

Caption: Standard workflow for the complete spectroscopic characterization of a small molecule.

NMR Sample Preparation and Acquisition:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Insert the sample into a 400 or 500 MHz NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Use a standard single-pulse sequence. Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the spectra and reference them to the residual solvent peak or an internal standard (TMS).

Conclusion

The structural confirmation of this compound relies on a synergistic interpretation of MS, IR, and NMR data. Mass spectrometry will confirm the molecular weight of 169.58 g/mol and the presence of one chlorine atom through its characteristic M/M+2 isotopic pattern[2]. Infrared spectroscopy is expected to show key vibrations for the N-H (~3400 cm⁻¹), C-F (~1100 cm⁻¹), and C-Cl (~800 cm⁻¹) bonds. Finally, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy will provide the definitive structural proof, with the most telling signals being the large ¹JCF coupling constant (~240 Hz) in the ¹³C spectrum and the characteristic doublet for H7 in the ¹H spectrum due to coupling with fluorine. While this guide is predictive due to the lack of publicly available spectra, the analysis presented here provides a robust framework for any researcher working with this compound.

References

An In-Depth Technical Guide to 5-chloro-6-fluoro-1H-indole: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-chloro-6-fluoro-1H-indole, a halogenated indole derivative of significant interest to researchers and professionals in drug development. We will delve into its chemical properties, synthesis, spectroscopic characterization, and its emerging role as a key building block in the creation of targeted therapeutics.

Core Compound Identification and Properties

This compound is a disubstituted indole with the chemical formula C₈H₅ClFN.[1] The strategic placement of both a chlorine and a fluorine atom on the benzene portion of the indole ring system imparts unique physicochemical properties that are increasingly exploited in medicinal chemistry.

| Property | Value | Reference |

| CAS Number | 169674-57-1 | [1] |

| Molecular Weight | 169.58 g/mol | [1] |

| Molecular Formula | C₈H₅ClFN | [1] |

The presence of the electron-withdrawing halogen substituents influences the electron density of the indole ring, affecting its reactivity and interaction with biological targets.[2]

Synthesis of this compound

The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry, with several named reactions developed for this purpose. For the industrial-scale and laboratory synthesis of this compound and its analogs, the Leimgruber-Batcho indole synthesis is a particularly efficient and popular method.[3][4][5] This two-step process starts from an appropriately substituted o-nitrotoluene and offers high yields under relatively mild conditions.[5]

The Leimgruber-Batcho Indole Synthesis: A Workflow

The general workflow for the Leimgruber-Batcho synthesis is depicted below. This method avoids the often harsh conditions of the Fischer indole synthesis and allows for the preparation of a wide variety of substituted indoles.[4][5]

Caption: General workflow of the Leimgruber-Batcho indole synthesis.

Experimental Protocol: Synthesis of 5-fluoro-6-chloro-indole

The following protocol is adapted from a scalable synthesis of the constitutional isomer, 6-chloro-5-fluoro-indole, and illustrates the practical application of the Leimgruber-Batcho reaction.

Step 1: Formation of the Enamine Intermediate

-

A mixture of 3-chloro-4-fluoro-6-nitrotoluene, N,N-dimethylformamide di-isopropyl acetal, and N,N-dimethylformamide is heated to 100°C and stirred for 3 hours.

-

The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, the mixture is cooled to room temperature to yield the crude enamine intermediate.

Step 2: Reductive Cyclization

-

A mixture of toluene, acetic acid, iron powder, and silica gel is heated to 60°C.

-

The solution of the crude enamine intermediate from Step 1 is added dropwise, maintaining the temperature below 80°C.

-

The reaction mixture is then heated to 100°C and stirred for 2 hours, with progress monitored by HPLC.

-

After cooling, ethyl acetate is added, and the mixture is filtered.

-

The filtrate is washed successively with 1N HCl, water, and saturated sodium bicarbonate solution.

-

The organic layer is dried over sodium sulfate, concentrated in vacuo, and purified to yield the final product, 5-fluoro-6-chloro-indole.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of a 5-chloro-indole derivative is characterized by distinct signals for the protons on both the pyrrole and benzene rings.[6] The N-H proton typically appears as a broad singlet in the downfield region (δ 8.0-12.0 ppm). The protons on the pyrrole ring (H2 and H3) will have characteristic chemical shifts and coupling patterns. The remaining aromatic protons on the benzene ring will appear as doublets or doublets of doublets, with their chemical shifts influenced by the positions of the chloro and fluoro substituents.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbon atoms of the indole ring will resonate at characteristic chemical shifts. The carbon directly attached to the chlorine atom (C5) and the carbon attached to the fluorine atom (C6) will show distinct chemical shifts due to the electronic effects of the halogens. The remaining carbon signals of the indole core will appear in the expected aromatic and heterocyclic regions. For a typical 5-chloro-indole, C2 resonates around δ 125 ppm and C3 around δ 102 ppm.[6]

Applications in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[11][12] Halogenated indoles, such as this compound, are particularly valuable as intermediates in the synthesis of targeted therapies, especially in oncology and virology.

Kinase Inhibitors for Cancer Therapy

Kinase inhibitors are a major class of anticancer drugs.[13] The 5-chloro-indole core has been identified as a key pharmacophore in the development of potent inhibitors for signaling pathways that are often dysregulated in cancer, such as those involving Glycogen Synthase Kinase 3β (GSK-3β).[1][14][15][16] The this compound moiety can be elaborated through various chemical transformations to produce molecules that compete with ATP for the kinase binding site, thereby inhibiting tumor cell proliferation and survival.

Caption: General scheme for the development and mechanism of action of indole-based kinase inhibitors.

Antiviral Agents

Indole derivatives have also demonstrated significant potential as antiviral agents, with some compounds on the market or in clinical trials for the treatment of viruses such as HIV and influenza.[11][12] The incorporation of fluorine and chlorine atoms into the indole ring can enhance the antiviral activity of the resulting compounds.[12][17][18] this compound serves as a versatile starting material for the synthesis of novel antiviral compounds that can target various stages of the viral life cycle, including entry, replication, and assembly.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its efficient synthesis via the Leimgruber-Batcho reaction, combined with the favorable pharmacological properties imparted by its halogen substituents, makes it a compound of high interest for drug discovery and development. The continued exploration of this and related halogenated indoles is expected to yield novel therapeutic agents for a range of diseases, from cancer to viral infections.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. 5-Chloroindole(17422-32-1) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 7-Chloro-6-fluoro indole(259860-01-0) 1H NMR spectrum [chemicalbook.com]

- 11. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. [PDF] Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors | Semantic Scholar [semanticscholar.org]

- 15. Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, antiviral activity, and mode of action of some 3-substituted 2,5,6-trichloroindole 2'- and 5'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 5-chloro-6-fluoro-1H-indole: A Critical Evaluation for Drug Development

This guide provides a comprehensive technical overview of the critical physicochemical properties of 5-chloro-6-fluoro-1H-indole, a halogenated indole derivative of interest in pharmaceutical research and development. In the journey of a molecule from a promising hit to a viable drug candidate, a thorough understanding of its solubility and stability is paramount. These fundamental characteristics dictate its bioavailability, formulation feasibility, and shelf-life, ultimately influencing its therapeutic potential and commercial viability. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for the assessment of this compound.

Section 1: Physicochemical Profile of this compound

A foundational understanding of the intrinsic properties of this compound is essential for designing relevant solubility and stability studies. While extensive experimental data for this specific molecule is not widely published, we can compile its known characteristics and make informed predictions based on its structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅ClFN | [1][2] |

| Molecular Weight | 169.58 g/mol | [1][2] |

| Appearance | Light yellow to light brown solid | Inferred from supplier data |

| Predicted LogP | 2.96 | [3] |

| Predicted pKa | 15.49 (acidic, N-H) | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 1 (Fluorine) | [3] |

The predicted LogP value of 2.96 suggests that this compound is a lipophilic molecule, which generally implies good solubility in organic solvents but potentially poor aqueous solubility.[3] The high pKa of the indole N-H proton indicates it is a very weak acid, and significant ionization will not occur under physiological pH conditions.

Section 2: Solubility Assessment: From Theory to Practice

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. For oral dosage forms, a drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. The halogenated and bicyclic aromatic nature of this compound suggests that its aqueous solubility is likely to be low.

Strategic Solvent Selection

The choice of solvents for solubility determination is guided by the intended application. For early-stage discovery, solubility in organic solvents like dimethyl sulfoxide (DMSO) is crucial for preparing stock solutions for biological screening. For formulation development, understanding solubility in a range of pharmaceutically acceptable solvents and biorelevant media is necessary.

-

Aqueous Buffers (pH 1.2, 4.5, 6.8): These are chosen to mimic the pH conditions of the stomach and intestines, providing an initial assessment of how the compound might behave in the gastrointestinal tract.

-

Organic Solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO): These are important for analytical method development, purification, and as potential co-solvents in formulations.[4]

-

Biorelevant Media (e.g., FaSSIF, FeSSIF): Fasted-State and Fed-State Simulated Intestinal Fluids provide a more accurate prediction of in vivo dissolution by incorporating bile salts and phospholipids.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (as a solid)

-

Selected solvents (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate buffer, Methanol, Acetonitrile)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Solvent Addition: Add a known volume of each selected solvent to the respective vials.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours). The extended shaking time allows the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials at a high speed to pellet any remaining suspended particles.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility in mg/mL or µg/mL.

Illustrative Data Table (Hypothetical):

Table 2: Illustrative Solubility of this compound at 25 °C

| Solvent | Solubility (µg/mL) |

| pH 1.2 Buffer | < 1 |

| pH 6.8 Buffer | < 1 |

| Water | < 1 |

| Methanol | 1500 |

| Ethanol | 850 |

| Acetonitrile | 2500 |

| DMSO | > 50,000 |

Visualization of the Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Section 3: Stability Assessment: A Forced Degradation Approach

Understanding the intrinsic stability of a drug substance is mandated by regulatory agencies and is crucial for identifying potential degradation pathways and developing a stable formulation. Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would encounter during storage to accelerate degradation.

Rationale for Stress Conditions

The selection of stress conditions is based on the International Council for Harmonisation (ICH) guideline Q1A(R2).[5] The goal is to induce a modest level of degradation (typically 5-20%) to allow for the identification of degradation products without completely destroying the molecule.

-

Acid and Base Hydrolysis: Evaluates susceptibility to degradation in acidic and basic environments, which is relevant to both formulation and in vivo stability in the GI tract.

-

Oxidation: Assesses the compound's sensitivity to oxidative stress, which can be encountered during manufacturing and storage.

-

Thermal Stress: Determines the impact of elevated temperatures on the compound's stability.

-

Photostability: Investigates the potential for degradation upon exposure to light, a critical consideration for both drug substance and product handling and packaging.

Potential Degradation Pathways for Halogenated Indoles

While specific degradation pathways for this compound are not documented, we can infer potential routes based on the chemistry of the indole nucleus and the presence of halogen substituents.

-

Oxidation: The electron-rich pyrrole ring of the indole nucleus is susceptible to oxidation, potentially leading to the formation of oxindoles or ring-opened products.[6]

-

Photodegradation: Aromatic halides can be labile to UV or visible light, which could lead to dechlorination or other radical-mediated degradation pathways.

-

Polymerization: Under strongly acidic conditions, indoles can be prone to polymerization.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep at room temperature or heat gently for a defined period.

-

Oxidation: Mix the stock solution with an equal volume of hydrogen peroxide solution. Keep at room temperature for a defined period.

-

Thermal Degradation: Store a solid sample and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80-100 °C).

-

Photodegradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method. A PDA detector is highly recommended to assess peak purity and identify the formation of new peaks corresponding to degradation products.

-

Data Evaluation: Calculate the percentage degradation of this compound. Analyze the chromatograms for the appearance of new peaks and determine their retention times and UV spectra.

Illustrative Data Table (Hypothetical):

Table 3: Illustrative Forced Degradation of this compound

| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |

| 0.1 M HCl | 24 h | 80 °C | 12.5 | 2 |

| 0.1 M NaOH | 8 h | 60 °C | 8.2 | 1 |

| 3% H₂O₂ | 24 h | RT | 18.9 | 3 |

| Thermal (Solid) | 7 days | 100 °C | < 1 | 0 |

| Photolytic | 1.2 million lux h | RT | 22.1 | 4 |

Visualization of the Forced Degradation Workflow

Caption: Workflow for Forced Degradation Study.

Section 4: The Synergy of Solubility and Stability in Drug Development

The data generated from solubility and stability studies are not independent but are intricately linked and collectively inform critical decisions in the drug development pipeline. Poor solubility can lead to challenges in formulation development, while instability can compromise the safety and efficacy of the final product.

A comprehensive understanding of these properties for this compound allows for:

-

Informed Candidate Selection: Early assessment of solubility and stability can help prioritize candidates with favorable physicochemical profiles.

-

Rational Formulation Design: Knowledge of solubility in various excipients and pH-dependent stability guides the development of robust and bioavailable formulations.

-

Development of Stability-Indicating Analytical Methods: The degradation products generated during forced degradation studies are essential for developing and validating analytical methods that can accurately quantify the API in the presence of its impurities.

-

Establishment of Appropriate Storage and Handling Conditions: Stability data are used to define the recommended storage conditions and shelf-life of the drug substance and the final drug product.

References

- 1. This compound | CAS 169674-57-1 [matrix-fine-chemicals.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. CAS 496-15-1: Indoline | CymitQuimica [cymitquimica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Indole Nucleus as a Privileged Scaffold of Tunability

An In-Depth Technical Guide to the Electronic Properties of Di-Substituted Indoles

The indole ring system, a deceptively simple bicyclic aromatic heterocycle, is a cornerstone of chemical and biological sciences. It forms the core of the essential amino acid tryptophan, the neurotransmitter serotonin, and a vast array of pharmaceuticals and bioactive natural products.[1][2] Beyond its biological prevalence, the electron-rich nature of the indole scaffold makes it a compelling building block for functional organic materials, including those used in organic electronics.[3][4]

The true power of the indole nucleus, however, lies in its capacity for fine-tuning. The introduction of substituents onto the ring dramatically perturbs its π-electron system, allowing for the precise modulation of its electronic, electrochemical, and photophysical properties. Di-substitution, in particular, offers a sophisticated level of control, enabling researchers to manipulate the molecule's behavior through the interplay of electronic effects at distinct positions.

This guide moves beyond a simple catalog of properties. As a senior application scientist, my objective is to provide a narrative grounded in causality—to explain why specific substitutions lead to predictable changes. We will explore the theoretical underpinnings of substituent effects, detail the state-of-the-art experimental and computational methodologies used to characterize these molecules, and connect these fundamental properties to their practical applications in drug discovery and materials science. This document is designed for the practicing researcher, offering both foundational knowledge and field-proven insights into the electronic landscape of di-substituted indoles.

The Theoretical Framework: Quantifying Substituent Effects

To understand di-substituted indoles, one must first grasp the language of physical organic chemistry used to describe electronic perturbations. The behavior of any substituted aromatic system is governed by the intrinsic electron-donating or electron-withdrawing nature of its functional groups.

-

Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃), amino (-NH₂), and alkyl groups, increase the electron density of the indole π-system. They achieve this through resonance (mesomeric) effects, where lone pairs of electrons are delocalized into the ring, and/or through inductive effects, where electron density is pushed through sigma bonds.

-

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and formyl (-CHO), decrease the electron density of the ring.[5] They pull electron density away through resonance and/or induction.

The position of the substituent is as critical as its nature. The indole ring is not electronically uniform; the pyrrole ring is significantly more electron-rich and prone to electrophilic attack (typically at the C3 position) than the benzene ring. Therefore, a substituent on the pyrrole ring (e.g., at N1, C2, or C3) will have a more direct and pronounced impact on the core electronic properties than one on the benzenoid ring (C4, C5, C6, C7).

The Hammett Equation: A Quantitative Tool

To move from a qualitative to a quantitative understanding, we employ linear free-energy relationships, most notably the Hammett equation .[6] Originally developed for substituted benzoic acids, its principles are broadly applicable. The equation, log(K/K₀) = σρ, relates the rate or equilibrium constant (K) of a reaction for a substituted molecule to a reference molecule (K₀) through two parameters:

-

The Substituent Constant (σ): An empirical value that quantifies the electronic effect of a particular substituent (e.g., -NO₂, -Cl, -CH₃) at a specific position (meta or para). A positive σ value indicates an EWG, while a negative value signifies an EDG.[6][7]

-

The Reaction Constant (ρ): A measure of the reaction's sensitivity to the electronic effects of substituents. A positive ρ value indicates that the reaction is accelerated by EWGs (i.e., a negative charge is built up in the transition state), while a negative ρ signifies acceleration by EDGs.[6][8]

By performing Hammett analysis on reactions involving di-substituted indoles, researchers can gain profound insight into reaction mechanisms and the electronic demands of the transition state.[8]

Modulating Frontier Molecular Orbitals (FMOs) and Redox Potentials

The reactivity and electronic behavior of a molecule are largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO Energy: Correlates with the molecule's ability to donate an electron. A higher HOMO energy level means the molecule is more easily oxidized.

-

LUMO Energy: Correlates with the molecule's ability to accept an electron. A lower LUMO energy level means the molecule is more easily reduced.

-

HOMO-LUMO Gap (ΔE): This energy difference is a critical determinant of the molecule's electronic absorption properties and kinetic stability. A smaller gap generally corresponds to absorption at longer wavelengths (a red shift).[1][9]

Di-substitution provides a powerful handle to tune these energy levels.

-

EDGs raise the energy of the HOMO more significantly than the LUMO, generally leading to a smaller HOMO-LUMO gap and making the molecule easier to oxidize.

-

EWGs lower the energy of both the HOMO and LUMO, but typically have a stronger effect on the LUMO. This also tends to decrease the HOMO-LUMO gap and makes the molecule easier to reduce.

The interplay of two substituents can lead to additive, synergistic, or even opposing effects depending on their nature and placement. For instance, a "push-pull" system with an EDG on one end of the conjugated system and an EWG on the other is a classic strategy for dramatically reducing the HOMO-LUMO gap, shifting absorption into the visible region.[10]

Diagram: Influence of Substituents on FMO Energy Levels

Caption: Effect of EDGs and EWGs on indole's frontier molecular orbitals.

Experimental Protocol: Characterizing Redox Potentials via Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary technique for measuring the oxidation and reduction potentials of a molecule. It provides direct experimental validation of the concepts predicted by FMO theory.

Objective: To determine the first oxidation potential (Eₚₐ) of a di-substituted indole derivative.

Materials & Equipment:

-

Potentiostat with a three-electrode cell setup (Working Electrode: Glassy Carbon or Platinum; Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE); Counter Electrode: Platinum wire).

-

Electrolyte solution: e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile or dichloromethane.

-

Analyte: Di-substituted indole (~1-5 mM concentration).

-

Internal Standard: Ferrocene (for referencing the potential).

-

Inert gas (Argon or Nitrogen) for deoxygenation.

Methodology:

-

Preparation: Dissolve the supporting electrolyte (TBAPF₆) in the chosen anhydrous solvent. Add the di-substituted indole to the desired concentration.

-

Cell Assembly: Assemble the three-electrode cell. Polish the working electrode with alumina slurry, rinse thoroughly, and dry before immersion.

-

Deoxygenation: Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

-

Initial Scan: Run a cyclic voltammogram over a wide potential range to identify the approximate potential of the oxidation event. Set the scan rate to 100 mV/s. The potential is swept from a starting value (e.g., 0 V) to a positive vertex potential and then reversed.

-

Data Acquisition: Record the voltammogram, which plots current (I) versus potential (V). The oxidation of the indole will appear as a peak in the anodic (positive) sweep. The peak potential is denoted as Eₚₐ.

-

Internal Referencing: After recording the analyte's CV, add a small amount of ferrocene to the solution and record another CV. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined, stable potential.

-

Data Analysis: Measure the Eₚₐ of the indole relative to the E₁̸₂ of the Fc/Fc⁺ couple (E₁̸₂ = (Eₚₐ + Eₚ꜀)/2). This corrects for variations in the reference electrode potential. The reported oxidation potential is then given in Volts vs. Fc/Fc⁺.

Trustworthiness Check: The reversibility of the redox event should be checked by varying the scan rate. For a reversible process, the peak separation (ΔEₚ = Eₚₐ - Eₚ꜀) should be close to 59/n mV (where n is the number of electrons transferred) and the peak current should be proportional to the square root of the scan rate.

Table 1: Representative Oxidation Potentials of Substituted Indoles

| Compound | Substituents | Oxidation Potential (V vs. Ag/AgCl) | Key Observation |

| Indole | None | ~0.90 | Baseline for comparison. |

| 5-Methoxyindole | C5: -OCH₃ (EDG) | ~0.75 | EDG lowers the oxidation potential, making it easier to oxidize.[11] |

| 5-Cyanoindole | C5: -CN (EWG) | ~1.15 | EWG increases the oxidation potential, making it harder to oxidize.[12] |

| 1-Methyl-5-methoxyindole | N1: -CH₃ (EDG), C5: -OCH₃ (EDG) | ~0.70 | Two EDGs have an additive effect, further lowering the oxidation potential. |

Note: Absolute potential values are highly dependent on solvent, electrolyte, and reference electrode. The trend is the critical insight.

Photophysical Properties: Harnessing Light Absorption and Emission

The interaction of di-substituted indoles with light is governed by their electronic structure. Substituents that modify the HOMO-LUMO gap will invariably alter the molecule's absorption and emission spectra.[1][9]

UV-Visible Absorption

The characteristic UV absorption of the indole chromophore arises from π-π* electronic transitions. The two lowest energy transitions are famously designated as ¹Lₐ and ¹Lₑ.[13][14] The position of the longest-wavelength absorption maximum (λₘₐₓ) is highly sensitive to substitution.

-

Bathochromic Shift (Red Shift): A shift of λₘₐₓ to a longer wavelength. This is typically caused by substituents that decrease the HOMO-LUMO gap, such as strong EDGs, strong EWGs, or extending the π-conjugated system.[5][15]

-

Hypsochromic Shift (Blue Shift): A shift of λₘₐₓ to a shorter wavelength.

For example, studies have shown a clear trend where electron-withdrawing groups at the C4-position of indole cause a red shift in the absorption maximum, allowing for excitation with lower energy light.[5]

Fluorescence Emission

Many indole derivatives are fluorescent, re-emitting a portion of the absorbed energy as light. Key parameters include:

-

Emission Maximum (λₑₘ): The wavelength at which the highest intensity of fluorescence is observed.

-

Stokes Shift: The difference in energy (or wavelength) between the absorption maximum and the emission maximum (λₑₘ - λₘₐₓ). A larger Stokes shift is often desirable in imaging applications to minimize self-absorption.[16]

-

Fluorescence Quantum Yield (Φ_F or QY): The ratio of photons emitted to photons absorbed. It represents the efficiency of the fluorescence process, with a maximum value of 1.0 (or 100%).

Di-substitution is a primary strategy for developing novel fluorophores. By installing EDGs and EWGs, one can tune the emission color across the visible spectrum and modulate the quantum yield.[10] For example, 4-formyltryptophan, an indole derivative with an EWG, emits cyan fluorescence with a respectable quantum yield, making it a useful biological reporter.[5] Conversely, 4-nitroindole is essentially non-fluorescent and can act as a quencher.[5]

Experimental Protocol: Relative Fluorescence Quantum Yield (QY) Measurement

This protocol uses the comparative method, which relies on a well-characterized fluorescence standard.

Objective: To determine the fluorescence quantum yield (Φ_F) of a di-substituted indole derivative.

Materials & Equipment:

-

Fluorometer (Spectrofluorometer).

-

UV-Vis Spectrophotometer.

-

Matched quartz cuvettes (1 cm path length).

-

Fluorescence Standard: A compound with a known QY that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

High-purity solvents (e.g., cyclohexane, ethanol).[17]

Methodology:

-

Prepare Solutions: Prepare a series of dilute solutions of both the sample (S) and the reference standard (R) in the same solvent.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of all solutions at the chosen excitation wavelength (λₑₓ). The absorbance values should be kept low (< 0.1) to minimize inner filter effects.

-

Measure Fluorescence Spectra: Using the fluorometer, record the fluorescence emission spectrum for each solution, exciting at λₑₓ. Ensure experimental settings (e.g., slit widths) are identical for all measurements.

-

Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_S) is calculated using the following equation:

Φ_S = Φ_R × (I_S / I_R) × (A_R / A_S) × (n_S² / n_R²)

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts S and R refer to the sample and reference, respectively. (If the same solvent is used, the refractive index term cancels out).

-

-

Data Validation: Plot the integrated fluorescence intensity versus absorbance for the series of concentrations for both the sample and the standard. The plots should be linear, and the slope of these lines can be used in the calculation for higher accuracy.

Table 2: Representative Photophysical Properties of Substituted Indoles

| Compound | Solvent | λₘₐₓ (nm) | λₑₘ (nm) | Quantum Yield (Φ_F) | Key Observation |

| 6-hydroxyindole | Cyclohexane | ~301 | ~304 | - | Exhibits a very small Stokes shift in a non-polar environment.[13] |

| 5-hydroxyindole | Cyclohexane | ~308 | ~325 | - | Shows a more typical Stokes shift compared to the 6-hydroxy isomer.[13] |

| 4-formyl-indole | Ethanol | ~330 | ~450 | ~0.22 | The formyl EWG creates a large Stokes shift and cyan emission.[5] |

| 4-cyano-indole | Ethanol | ~305 | ~410 | >0.80 | The cyano EWG produces a highly efficient blue-emitting fluorophore.[5] |

Computational Chemistry: Predicting Electronic Properties

Modern research on substituted indoles relies heavily on computational methods, particularly Density Functional Theory (DFT), to predict and rationalize experimental findings.[1][9] DFT provides a balance of computational efficiency and accuracy for calculating the electronic structure of organic molecules.[1][18]

A typical computational workflow allows researchers to predict key properties before undertaking complex synthesis.

Diagram: Computational Workflow for Electronic Property Prediction

Caption: A standard workflow for predicting indole electronic properties using DFT.

This in silico approach allows for the rapid screening of virtual libraries of di-substituted indoles, identifying promising candidates for synthesis and targeting specific electronic, redox, or photophysical properties. DFT calculations have shown good agreement with experimental values for properties like oxidation potentials and absorption spectra.[15]

Applications Driven by Tailored Electronics

The ability to precisely control the electronic properties of di-substituted indoles has profound implications for several advanced scientific fields.

-

Drug Development and QSAR: Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or physicochemical properties of compounds with their biological activities.[2][19] Electronic descriptors—such as dipole moment, atomic charges, and FMO energies—are critical inputs for QSAR models. By synthesizing di-substituted indoles with varied electronic profiles, medicinal chemists can probe interactions with biological targets and build predictive models to design more potent and selective drugs.[20] For instance, molecular polarity and energy have been shown to influence the inhibitory activity of indole derivatives against enzymes like phospholipase A2.

-

Organic Electronics: The electron-rich nature and tunable HOMO levels of indoles make them excellent candidates for hole-transporting materials in organic light-emitting diodes (OLEDs) and other electronic devices.[4] By introducing specific substituents, researchers can optimize the HOMO level of the indole derivative to match the work function of the anode, facilitating efficient charge injection and transport, which is crucial for device performance.

-

Fluorescent Probes and Sensors: The sensitivity of indole's fluorescence to its local environment and electronic structure makes it a premier scaffold for chemical sensors. Di-substitution can be used to design probes that exhibit a change in fluorescence color or intensity in response to a specific analyte or environmental change, such as pH.[10] For example, designing a "push-pull" indole with a basic nitrogen site can lead to significant colorimetric and fluorescent responses upon protonation, forming the basis of a pH sensor.[10]

Conclusion and Future Outlook

Di-substitution is not merely a synthetic exercise; it is a rational design strategy for manipulating the flow of electrons within the indole scaffold. Through the judicious choice of electron-donating and electron-withdrawing groups at specific positions, researchers can exert fine control over a molecule's frontier orbitals, redox behavior, and interactions with light. This guide has illuminated the theoretical basis for these effects, detailed the key experimental and computational protocols for their characterization, and linked these fundamental properties to high-value applications.

The future of this field is bright. The continued development of more efficient synthetic methodologies will grant access to increasingly complex substitution patterns. In parallel, advances in computational chemistry will enable more accurate predictions, accelerating the design-synthesis-test cycle. We can anticipate the emergence of novel di-substituted indoles as next-generation materials for flexible electronics, advanced diagnostics, and targeted therapeutics, all built upon the foundational principles of their tunable electronic properties.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. jocpr.com [jocpr.com]

- 3. Thiophene-functionalized octupolar triindoles: synthesis and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. research.ed.ac.uk [research.ed.ac.uk]

- 12. research.ed.ac.uk [research.ed.ac.uk]

- 13. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. portlandpress.com [portlandpress.com]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. ijeab.com [ijeab.com]

- 20. Synthesis and quantitative structure-activity relationship (QSAR) study of novel N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives as nematicidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Strategic Approach to the Preliminary Biological Screening of 5-chloro-6-fluoro-1H-indole: A Technical Guide

Introduction: Unveiling the Potential of a Halogenated Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of a vast array of natural and synthetic bioactive compounds.[1] Its inherent ability to interact with numerous biological targets has led to the development of drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[2][3] The strategic placement of halogen atoms, such as chlorine and fluorine, on the indole ring can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, thereby enhancing its pharmacological profile.[4]

This guide focuses on 5-chloro-6-fluoro-1H-indole , a halogenated indole derivative with a defined chemical structure.[5] While comprehensive biological screening data for this specific parent compound is not extensively documented in public literature, its significance is underscored by its role as a key synthetic intermediate in the development of potent therapeutic agents. Notably, it serves as a foundational building block for novel monoacylglycerol lipase (MAGL) inhibitors, which are being investigated for neuroinflammation, pain, and cancer, as well as for 3-phosphoglycerate dehydrogenase (PHGDH) inhibitors with potential applications in oncology.

This documented utility provides a strong rationale for conducting a thorough preliminary biological screening of the core this compound scaffold. Such an investigation is crucial to de-risk and inform its progression into more complex drug discovery programs by elucidating its intrinsic biological activities and potential liabilities. This guide outlines a structured, tiered approach for its initial in vitro evaluation, designed for researchers, scientists, and drug development professionals.

A Tiered Strategy for Comprehensive Preliminary Screening

A logical, resource-conscious screening cascade is essential for the efficient evaluation of a new chemical entity. We propose a two-tiered approach, beginning with broad-spectrum primary assays to identify general bioactivity, followed by more targeted secondary assays to explore potential mechanisms of action based on the known applications of its derivatives.

Caption: Tiered workflow for the preliminary biological screening of this compound.

Tier 1: Primary Screening Protocols

The initial tier is designed to cast a wide net, assessing the compound's fundamental impact on cell viability and microbial growth.

Cytotoxicity and Antiproliferative Activity

Rationale: The use of this compound as a precursor for anticancer agents necessitates an early assessment of its effect on cell proliferation.[6][7] This primary screen determines the compound's general cytotoxicity and its potential selectivity towards cancer cells over non-cancerous cells.

Recommended Assay: Sulforhodamine B (SRB) Assay

The SRB assay is a reliable and sensitive colorimetric method that measures cell density based on the staining of total cellular protein, making it independent of metabolic activity.[8]

Experimental Protocol:

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) and a non-cancerous cell line (e.g., HEK293 embryonic kidney cells or MRC-5 lung fibroblasts) in appropriate media.[9]

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

-

Treatment: Replace the medium in the cell plates with the medium containing the various compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[8]

-

Staining: Wash the plates with water and allow them to air-dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Remove the SRB solution and wash the plates with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Allow the plates to air-dry completely. Add 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value by non-linear regression analysis.

Data Presentation:

| Cell Line | Type | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | Experimental Value | Reference Value |

| HCT-116 | Colon Carcinoma | Experimental Value | Reference Value |

| A549 | Lung Carcinoma | Experimental Value | Reference Value |

| HEK293 | Normal Kidney | Experimental Value | Reference Value |

Broad-Spectrum Antimicrobial Screening

Rationale: Indole derivatives are well-known for their antimicrobial properties.[1][3] A primary screen against a representative panel of pathogenic microbes is essential to determine if the compound possesses any antibacterial or antifungal activity.

Recommended Assay: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol:

-

Microorganism Panel: Use a panel including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a yeast (e.g., Candida albicans).

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism adjusted to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast), a negative growth control (broth only), and a vehicle control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. A viability indicator like resazurin can be added to aid visualization.

Data Presentation:

| Microorganism | Type | This compound MIC (µg/mL) | Control MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | Experimental Value | Ciprofloxacin |

| Escherichia coli | Gram-negative | Experimental Value | Ciprofloxacin |

| Pseudomonas aeruginosa | Gram-negative | Experimental Value | Ciprofloxacin |

| Candida albicans | Yeast | Experimental Value | Fluconazole |

Tier 2: Hypothesis-Driven Secondary Screening

Should the compound exhibit interesting activity in Tier 1 assays (e.g., moderate cytotoxicity against a cancer cell line), secondary assays can provide insights into its potential mechanism of action.

Antioxidant Activity Assessment

Rationale: Oxidative stress is implicated in numerous diseases, including inflammation and neurodegeneration. Many indole-containing compounds possess antioxidant properties by acting as radical scavengers. This assay provides a rapid measure of the compound's potential to neutralize free radicals.

Recommended Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay uses a stable free radical (DPPH•) which is reduced in the presence of an antioxidant, leading to a color change from purple to yellow.

Experimental Protocol:

-

Reagent Preparation: Prepare a stock solution of the test compound in methanol and a fresh solution of DPPH in methanol with a specific absorbance at 517 nm.

-

Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. Include a blank (methanol only) and a positive control (e.g., Ascorbic Acid or Trolox).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Data Presentation:

| Compound | DPPH Radical Scavenging IC₅₀ (µM) |

| This compound | Experimental Value |

| Ascorbic Acid (Positive Control) | Reference Value |

Enzyme Inhibition Screening

Rationale: The most compelling reason to screen this compound is its documented use in synthesizing enzyme inhibitors. Therefore, a targeted screen against relevant enzymes is a logical next step to test the hypothesis that the core scaffold itself may possess inhibitory activity. An inhibition assay is a laboratory test designed to determine if a molecule affects the normal activity of an enzyme.

Recommended Approach: Kinase Profiling or Specific Enzyme Assay

-

Kinase Profiling: Given the importance of kinases in cancer, screening the compound against a panel of key oncogenic kinases (e.g., EGFR, BRAF, VEGFR) can be highly informative. Many commercial services offer such profiling.

-

Specific Enzyme Assay (e.g., MAGL): Based on patent literature, a direct assay for MAGL inhibition would be highly relevant.[10] This typically involves measuring the hydrolysis of a substrate that produces a fluorescent or colorimetric signal.

General Workflow for an Enzyme Inhibition Assay:

Caption: A generalized workflow for a typical in vitro enzyme inhibition assay.

Data Presentation:

| Enzyme Target | This compound % Inhibition @ 10 µM | This compound IC₅₀ (µM) |

| Kinase 1 | Experimental Value | If active, determine |

| Kinase 2 | Experimental Value | If active, determine |

| MAGL | Experimental Value | If active, determine |

Conclusion and Forward Outlook

This technical guide provides a robust and scientifically-grounded framework for the preliminary biological evaluation of this compound. By systematically progressing through a tiered screening cascade, researchers can efficiently identify and characterize the intrinsic bioactivities of this valuable synthetic intermediate. The results from these foundational assays—cytotoxicity, antimicrobial, antioxidant, and targeted enzyme inhibition—will be instrumental in guiding future medicinal chemistry efforts, whether in optimizing this scaffold for a specific biological target or in understanding the potential off-target effects of its more complex derivatives. This structured approach ensures that the full potential of the this compound core is thoroughly and strategically explored.

References

- 1. 5,6-Difluoro-1H-indole | C8H5F2N | CID 2778732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2017156177A1 - 3-phosphoglycerate dehydrogenase inhibitors and uses thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Indolylarylsulfones, a fascinating story of highly potent human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Chloro-5-fluoro-1H-indole | C8H5ClFN | CID 2773648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-(6-chloro-2-pyridinyl)-5-fluoro-1H-indole | C13H8ClFN2 | CID 173547633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-chloro-1h-indole | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Discovery and Synthetic History of 5-Chloro-6-fluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Halogenated Indole

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs.[1] Within the vast chemical space of indole derivatives, halogenated variants have garnered significant attention for their ability to modulate the physicochemical and biological properties of molecules, such as metabolic stability, binding affinity, and lipophilicity.[2] 5-Chloro-6-fluoro-1H-indole, a di-halogenated indole, has emerged as a particularly valuable building block in modern drug discovery. Its strategic importance lies in its role as a key intermediate in the synthesis of potent and selective therapeutic agents, most notably targeting central nervous system disorders and cancer. This guide provides a comprehensive overview of the discovery and synthetic evolution of this crucial heterocyclic compound, offering field-proven insights into its preparation and application.